molecular formula C9H8ClNO B1317298 (6-Chloro-1H-indol-2-yl)methanol CAS No. 53590-58-2

(6-Chloro-1H-indol-2-yl)methanol

Cat. No. B1317298
CAS RN: 53590-58-2
M. Wt: 181.62 g/mol
InChI Key: QHPJEFKYIRFYMZ-UHFFFAOYSA-N
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Description

“(6-Chloro-1H-indol-2-yl)methanol” is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in several industries. It is used as a reactant for the synthesis of various compounds .


Synthesis Analysis

The synthesis of “(6-Chloro-1H-indol-2-yl)methanol” and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective cyclooxygenase 2 (COX-2) inhibitor .


Molecular Structure Analysis

The molecular formula of “(6-Chloro-1H-indol-2-yl)methanol” is C9H8ClNO . The molecular weight is 181.619 . More detailed structural information can be found in databases like PubChem .


Chemical Reactions Analysis

Indole derivatives, including “(6-Chloro-1H-indol-2-yl)methanol”, have been used in various chemical reactions . For instance, they have been used as reactants for the synthesis of Oxazino [4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives .


Physical And Chemical Properties Analysis

“(6-Chloro-1H-indol-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 393.8±27.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “(6-Chloro-1H-indol-2-yl)methanol”, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used in cancer treatment .

Anti-HIV Activity

Indole derivatives have shown potential in anti-HIV activity. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported as anti-HIV-1 .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used as an antioxidant .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used in the treatment of microbial infections .

Safety And Hazards

The safety and hazards of “(6-Chloro-1H-indol-2-yl)methanol” are not fully detailed in the available resources. It is advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

properties

IUPAC Name

(6-chloro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJEFKYIRFYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583023
Record name (6-Chloro-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-1H-indol-2-yl)methanol

CAS RN

53590-58-2
Record name (6-Chloro-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.00 g (8.94 mmol) 6-chlorindole-2-carboxylic acid ethyl ester in 50 ml diethyl ether were added 0.475 g (12.5 mmol) lithium aluminum hydride at 0° C. The reaction mixture was heated at reflux for 45 min and quenched by consecutive addition of 10 ml water, 10 ml aqueous 2 M sodium hydroxide solution and 10 ml water at 0° C. The aqueous layer was extracted with tert-butyl methyl ether (3×100 ml). The combined organic layers were dried over sodium sulfate and concentrated in vacuo to give the crude title compound (1.64 g; 100%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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